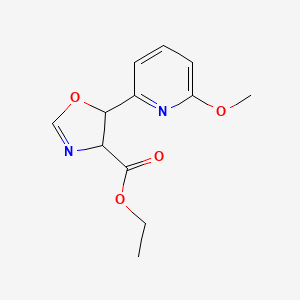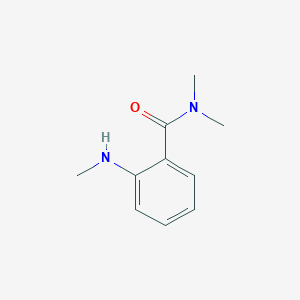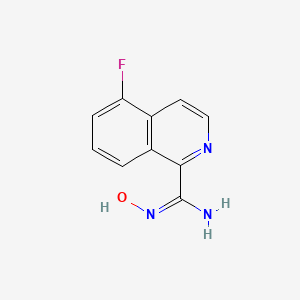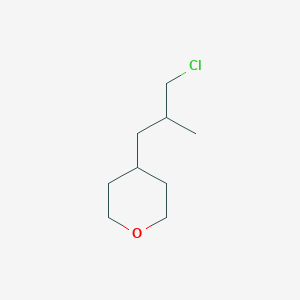![molecular formula C12H13FOS B13174376 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13174376.png)
2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C12H13FOS It is characterized by the presence of a fluorophenyl group attached to a sulfanyl group, which is further connected to a cyclohexanone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of 3-fluorothiophenol with cyclohexanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding alcohols or thiols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated, or alkylated derivatives.
科学研究应用
2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mode of action.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential. Research is ongoing to explore its efficacy and safety in medical applications.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It is also used in the synthesis of specialty chemicals and intermediates.
作用机制
The mechanism of action of 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
相似化合物的比较
- 2-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-one
- 2-[(3-Chlorophenyl)sulfanyl]cyclohexan-1-one
- 2-[(3-Bromophenyl)sulfanyl]cyclohexan-1-one
Comparison: 2-[(3-Fluorophenyl)sulfanyl]cyclohexan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties Compared to its chloro and bromo analogs, the fluorine atom is smaller and more electronegative, which can influence the compound’s reactivity and interactions with biological targets
属性
分子式 |
C12H13FOS |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C12H13FOS/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h3-5,8,12H,1-2,6-7H2 |
InChI 键 |
BLAHSDUHMKLCET-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C1)SC2=CC=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Morpholin-4-yl)methyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B13174303.png)

![Ethyl 2-[4-(1-aminoethyl)-2-methoxyphenoxy]acetate](/img/structure/B13174307.png)

![5-Bromo-3-propyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13174310.png)

![1-[5-Bromo-2-(piperazin-1-yl)-1,3-thiazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B13174320.png)






